1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Catalog No.
S1530173
CAS No.
143426-53-3
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

CAS Number

143426-53-3

Product Name

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole

IUPAC Name

1-[4-(chloromethyl)phenyl]-1,2,4-triazole

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2

InChI Key

UBMMNZIASWFWCS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)N2C=NC=N2

Synonyms

1-[4-(chloromethyl)phenyl]-1H-1,2,4-triazole

Canonical SMILES

C1=CC(=CC=C1CCl)N2C=NC=N2
  • Organic Building Block

    The molecule possesses a triazole ring, a common functional group used in medicinal chemistry and materials science []. The chloromethyl group on the phenyl ring acts as a reactive site for further functionalization, allowing researchers to attach various chemical moieties to create new complex molecules [].

  • Bioconjugation Agent

    The chloromethyl group can react with biomolecules like proteins and nucleotides, making 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole a potential candidate for bioconjugation reactions []. Bioconjugation techniques are crucial for attaching probes or labels to biological molecules for studying their function and interactions.

  • Click Chemistry

    The triazole ring can be formed via click chemistry, a powerful technique for building molecules rapidly and efficiently []. Researchers might explore using 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole as a building block in click reactions to synthesize novel materials or complex organic structures.

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is an organic compound characterized by its unique structure, which includes a triazole ring and a chloromethyl group attached to a phenyl ring. Its molecular formula is C₉H₈ClN₃, and it has a molar mass of approximately 193.63 g/mol. The presence of nitrogen in the triazole ring contributes to its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and agrochemicals.

Typical of triazole derivatives:

  • Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, leading to various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
  • Cyclization: Under certain conditions, it may cyclize to form other heterocyclic compounds.

These reactions highlight the versatility of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole in synthetic organic chemistry.

1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole exhibits significant biological activities. Compounds containing triazole rings are often explored for their potential as antifungal and antibacterial agents. Research indicates that similar triazole derivatives have shown promising results in inhibiting the growth of various pathogens. Additionally, they may possess anticancer properties due to their ability to interfere with cellular processes involved in tumor growth and proliferation .

The synthesis of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole can be achieved through several methods:

  • Nucleophilic Substitution: Starting from 4-chlorobenzyl chloride and 1H-1,2,4-triazole under basic conditions can yield the desired compound.
  • Cyclization Reactions: Using hydrazine derivatives and appropriate substrates can facilitate the formation of the triazole ring.
  • Multi-step Synthesis: Involves several reactions starting from simpler precursors like phenyl hydrazines or substituted benzyl halides .

The applications of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole span various domains:

  • Pharmaceuticals: Its derivatives are investigated for use as antifungal and anticancer agents.
  • Agriculture: It may serve as a fungicide or herbicide due to its biological activity against plant pathogens.
  • Material Science: The compound can be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole often focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects when used as a therapeutic agent. For instance, investigations into its role as a CYP1A2 inhibitor suggest implications for drug metabolism and interactions .

Several compounds share structural similarities with 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole. Notable examples include:

Compound NameStructural FeaturesUnique Properties
1H-1,2,4-TriazoleBasic triazole structureUsed as a solvent for proton-conducting membranes
1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazoleChloromethyl group at different positionExhibits distinct biological activity profiles
5-Aryl-1H-1,2,4-triazolesAryl substituents on the triazole ringKnown for broad-spectrum antifungal activities

These compounds highlight the diversity within the triazole family while emphasizing the unique characteristics of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole that may contribute to its specific applications in medicinal chemistry and beyond.

XLogP3

2.1

Wikipedia

1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole

Dates

Last modified: 08-15-2023

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